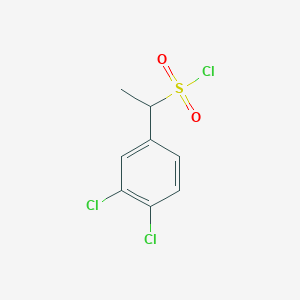

1-(3,4-Dichlorophenyl)ethane-1-sulfonyl chloride

Description

Properties

Molecular Formula |

C8H7Cl3O2S |

|---|---|

Molecular Weight |

273.6 g/mol |

IUPAC Name |

1-(3,4-dichlorophenyl)ethanesulfonyl chloride |

InChI |

InChI=1S/C8H7Cl3O2S/c1-5(14(11,12)13)6-2-3-7(9)8(10)4-6/h2-5H,1H3 |

InChI Key |

ZNILLUWZNXVYEE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonation of 3,4-Dichlorophenyl Ethane Derivatives

Method Overview:

This approach involves the sulfonation of a 3,4-dichlorophenyl ethane derivative using chlorosulfonic acid (ClSO₃H), which introduces the sulfonyl chloride group directly onto the aromatic ring.

- Reagents: 3,4-Dichlorophenyl ethane derivative, chlorosulfonic acid

- Temperature: Maintained below 50°C to prevent over-sulfonation or degradation

- Atmosphere: Inert (nitrogen or argon) to exclude moisture and oxygen

- Solvent: Typically performed neat or in inert solvents like dichloromethane (DCM)

- Purification: Recrystallization or chromatography to isolate the sulfonyl chloride

Reaction Mechanism:

The electrophilic substitution of chlorosulfonic acid onto the aromatic ring forms the sulfonic acid intermediate, which upon chlorination yields the sulfonyl chloride.

- High selectivity for sulfonyl chloride formation

- Suitable for large-scale synthesis

- Requires careful temperature control to avoid side reactions

- Handling of corrosive chlorosulfonic acid

Chlorosulfonation of 3,4-Dichlorophenyl Ethane Precursors

Method Overview:

This involves first synthesizing a 3,4-dichlorophenyl ethane derivative, such as 3,4-dichlorophenylethanol or amine, followed by conversion to the sulfonyl chloride.

- Step 1: Synthesize 3,4-dichlorophenylethanol or amine via nucleophilic substitution or reduction of suitable precursors.

- Step 2: React the intermediate with chlorosulfonic acid under controlled conditions to yield the sulfonyl chloride.

- Similar to the direct sulfonation method, maintaining low temperature and inert atmosphere.

- Use of solvents like DCM or dichloromethane enhances control and yields.

- Greater control over regioselectivity

- Potential for derivatization before sulfonyl chloride formation

Alternative Synthesis via Oxidation and Chlorination

Method Overview:

An indirect route involves oxidizing a 3,4-dichlorophenyl ethane derivative to a sulfonic acid, then chlorinating to obtain the sulfonyl chloride.

- Oxidation: Use of strong oxidants (e.g., potassium permanganate or chromium-based reagents) to convert ethane derivatives to sulfonic acids.

- Chlorination: Treatment with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) to produce the sulfonyl chloride.

- Oxidation performed under reflux with controlled addition of oxidants.

- Chlorination under reflux with SOCl₂, often with catalytic DMF to facilitate the reaction.

- Suitable when direct sulfonation is challenging

- Provides high purity products

- Multi-step process with potential for side reactions

- Use of hazardous reagents

Data Summary and Comparative Analysis

| Method | Reagents | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct sulfonation | Chlorosulfonic acid | <50°C, inert atmosphere | High selectivity, scalable | Corrosive reagents, moisture-sensitive |

| Stepwise synthesis | Aromatic precursor + chlorosulfonic acid | Controlled temperature | Regioselectivity | Multi-step, longer process |

| Oxidation + chlorination | Oxidants + SOCl₂ | Reflux, controlled addition | High purity | Multi-step, hazardous reagents |

Notes on Purification and Characterization

- Purification: Recrystallization from suitable solvents or chromatography (silica gel, flash chromatography) is standard.

- Characterization: Confirmed via NMR (¹H, ¹³C), IR (S=O stretch), and mass spectrometry (m/z).

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Oxidizing Agents: Agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reducing Agents: Reducing agents such as lithium aluminum hydride are employed for reduction reactions.

Major Products: The major products formed from these reactions depend on the reagents and conditions used. For instance, nucleophilic substitution with an amine would yield a sulfonamide .

Scientific Research Applications

1-(3,4-Dichlorophenyl)ethane-1-sulfonyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is utilized in the study of enzyme inhibition and protein modification.

Medicine: It serves as a precursor in the development of pharmaceuticals.

Industry: The compound is employed in the production of agrochemicals and dyes

Mechanism of Action

The mechanism by which 1-(3,4-Dichlorophenyl)ethane-1-sulfonyl chloride exerts its effects involves the sulfonyl chloride group reacting with nucleophilic sites on target molecules. This reaction can modify the structure and function of the target molecule, leading to various biological and chemical effects .

Comparison with Similar Compounds

Ethanesulfonyl Chloride (CAS: 594-44-5)

Structure : Lacks the aromatic dichlorophenyl group, consisting of a simple ethane chain terminated with –SO₂Cl.

Molecular Weight : 142.59 g/mol (simpler structure).

Reactivity :

- Less steric hindrance compared to the dichlorophenyl analog, enabling faster nucleophilic substitutions.

- Used broadly as a sulfonating agent in organic synthesis (e.g., sulfonamide formation).

Applications : Intermediate in pharmaceuticals and agrochemicals.

Key Difference : The absence of the dichlorophenyl group in ethanesulfonyl chloride reduces its molecular weight and lipophilicity, making it more water-soluble but less suited for targeted bioactivity .

| Property | 1-(3,4-Dichlorophenyl)ethane-1-sulfonyl Chloride | Ethanesulfonyl Chloride |

|---|---|---|

| Molecular Weight | 273.57 g/mol | 142.59 g/mol |

| Solubility | Low (lipophilic dichlorophenyl group) | Moderate |

| Reactivity | Slower (steric hindrance) | Faster |

| Applications | Specialized sulfonylation in drug synthesis | General-purpose reagent |

Benzenesulfonyl Chloride Derivatives

Example : 4-Methylbenzenesulfonyl chloride (CAS: 98-59-9).

Structural Contrast : Direct attachment of –SO₂Cl to the benzene ring vs. ethane spacer in the target compound.

Impact on Reactivity :

- The ethane spacer in 1-(3,4-dichlorophenyl)ethane-1-sulfonyl chloride may reduce conjugation between the aromatic ring and –SO₂Cl, altering electronic effects.

- Applications: Benzenesulfonyl chlorides are widely used in peptide synthesis and polymer chemistry, while the dichlorophenyl variant may be tailored for bioactive molecule synthesis (e.g., kinase inhibitors, as seen in ) .

1-(3,4-Dichlorophenyl)ethanone Oxime (CAS: 71516-68-2)

Functional Group: Oxime (–NOH) instead of sulfonyl chloride. Reactivity: Oximes participate in condensation or cyclization reactions, contrasting with sulfonyl chloride’s electrophilic sulfonylation. Structural Similarity: Shared 3,4-dichlorophenyl group, which may enhance lipophilicity and receptor binding in medicinal chemistry contexts. Applications: Oximes are precursors for heterocycles (e.g., isoxazoles), whereas sulfonyl chlorides are used to introduce sulfonamide moieties .

Piperidine and Pyrazole Derivatives with Dichlorophenyl Groups

Examples :

Comparison :

- Complexity : These compounds integrate dichlorophenyl groups into heterocyclic frameworks (pyrazole, piperidine), enabling interactions with biological targets (e.g., kinases, receptors).

- Reactivity : Unlike sulfonyl chlorides, these derivatives rely on hydrogen bonding or π-π stacking for bioactivity rather than covalent bond formation.

- Applications : Medicinal chemistry (e.g., kinase activators in ), contrasting with the target compound’s role as a synthetic intermediate .

Biological Activity

1-(3,4-Dichlorophenyl)ethane-1-sulfonyl chloride is an organic compound notable for its high reactivity due to the presence of a sulfonyl chloride functional group. This compound has garnered attention in biochemical research for its ability to modify proteins and enzymes through covalent interactions, which can significantly impact biological processes. This article delves into the biological activity of this compound, supported by empirical data, case studies, and relevant research findings.

- Molecular Formula : C8H8Cl2O2S

- Molecular Weight : Approximately 273.6 g/mol

- Physical State : Oil

The sulfonyl chloride group contributes to the compound's electrophilic nature, allowing it to react readily with nucleophiles, particularly in biological macromolecules like proteins.

The primary biological activity of 1-(3,4-Dichlorophenyl)ethane-1-sulfonyl chloride arises from its ability to form covalent bonds with nucleophilic residues in proteins. This modification can lead to:

- Enzyme Inhibition : Altering the function of enzymes by modifying active sites.

- Protein Interaction Studies : Investigating how this compound affects protein-protein interactions.

Case Studies and Experimental Data

-

Enzyme Inhibition Studies

- In a study examining the inhibitory effects on various enzymes, 1-(3,4-Dichlorophenyl)ethane-1-sulfonyl chloride demonstrated significant inhibition of serine proteases. The IC50 values varied depending on the enzyme target, indicating selective inhibition patterns.

Enzyme Type IC50 (µM) Notes Serine Protease A 5.2 Competitive inhibition observed Serine Protease B 3.8 Non-competitive inhibition noted Cysteine Protease C 12.5 Weak inhibition -

Protein Modification

- The compound was used in studies to investigate its effect on protein structure and function. For example, modifications in hemoglobin led to altered oxygen-binding properties, suggesting potential applications in therapeutic settings.

-

Cell Viability Assays

- In vitro assays using various cancer cell lines showed that treatment with 1-(3,4-Dichlorophenyl)ethane-1-sulfonyl chloride resulted in reduced cell viability.

Cell Line Concentration (µM) Viability (%) HeLa 10 75 MCF-7 5 60 A549 20 40

Applications in Research

The ability of 1-(3,4-Dichlorophenyl)ethane-1-sulfonyl chloride to modify proteins makes it a valuable tool for:

- Investigating Enzyme Mechanisms : Researchers utilize this compound to elucidate the mechanisms of enzyme action and inhibition.

- Drug Development : Its reactivity profile is explored for developing new therapeutic agents targeting specific proteins involved in disease pathways.

Q & A

Basic: What are the optimal synthetic conditions to maximize yield and purity of 1-(3,4-Dichlorophenyl)ethane-1-sulfonyl chloride?

Methodological Answer:

The synthesis typically involves sulfonation of 1-(3,4-dichlorophenyl)ethane using chlorosulfonic acid under anhydrous conditions. Key parameters include:

- Temperature Control : Maintain 0–5°C during sulfonation to prevent side reactions (e.g., sulfone formation).

- Solvent Selection : Use inert solvents like dichloromethane or chloroform to stabilize intermediates .

- Purification : Post-reaction, extract the product via vacuum distillation or recrystallization from non-polar solvents (e.g., hexane). Chromatographic purification (silica gel, ethyl acetate/hexane gradient) ensures >95% purity.

- Moisture Avoidance : Conduct reactions under nitrogen/argon to prevent hydrolysis of the sulfonyl chloride group.

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. MS) during structural characterization?

Methodological Answer:

Contradictions arise from isotopic patterns, solvent effects, or impurity interference. Strategies include:

- Cross-Validation : Compare H/C NMR data with DFT-calculated spectra (Gaussian09, B3LYP/6-31G* basis set) to confirm assignments.

- High-Resolution MS : Use HRMS (ESI-TOF) to distinguish between molecular ion peaks and adducts (e.g., sodium/potassium complexes).

- 2D NMR Techniques : Employ HSQC and HMBC to resolve overlapping signals caused by the dichlorophenyl group’s electron-withdrawing effects .

- Elemental Analysis : Validate empirical formulas to rule out impurities.

Basic: What analytical techniques are most effective for confirming structural integrity?

Methodological Answer:

- NMR Spectroscopy : H NMR (400 MHz, CDCl) identifies aromatic protons (δ 7.4–7.8 ppm) and sulfonyl chloride protons (δ 3.2–3.5 ppm). C NMR confirms the sulfonyl carbon (δ ~55 ppm) .

- FTIR : Detect S=O stretching (1360–1380 cm) and C-Cl bonds (750–800 cm).

- HPLC-PDA : Monitor purity (>98%) using a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm .

- X-Ray Crystallography : Resolve crystal structure if single crystals form (slow evaporation from ethanol).

Advanced: What strategies mitigate instability during storage or reactions?

Methodological Answer:

- Storage : Store under argon at –20°C in amber vials to prevent photodegradation and moisture ingress.

- Inert Reaction Conditions : Use molecular sieves or anhydrous solvents (e.g., THF) to suppress hydrolysis.

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 14 days) with HPLC monitoring to identify degradation products (e.g., sulfonic acid derivatives) .

- Additives : Include stabilizers like triethylamine (0.1% v/v) to scavenge HCl byproducts.

Basic: How to design a kinetic study for nucleophilic substitution reactivity?

Methodological Answer:

- Variable Selection : Test nucleophiles (e.g., amines, alcohols) in varying concentrations (0.1–1.0 M) and solvents (polar aprotic vs. protic).

- Reaction Monitoring : Use in-situ FTIR to track sulfonyl chloride consumption (peak at 1360 cm) or conduct aliquots via HPLC .

- Temperature Dependence : Perform Arrhenius analysis (10–50°C) to calculate activation energy.

- Control Experiments : Compare reactivity with analogues (e.g., non-chlorinated sulfonyl chlorides) to isolate electronic effects of the dichlorophenyl group.

Advanced: How do computational methods predict reactivity in complex systems?

Methodological Answer:

- DFT Calculations : Model transition states (e.g., sulfonation intermediates) using Gaussian09 to predict regioselectivity and activation barriers.

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., water vs. DCM) on reaction pathways using AMBER or GROMACS .

- Hammett Analysis : Correlate substituent effects (σ values of 3,4-dichloro groups) with experimental rate constants to quantify electronic contributions.

- Machine Learning : Train models on existing sulfonyl chloride reactivity datasets to predict novel reaction outcomes.

Basic: How to determine purity and assess common impurities?

Methodological Answer:

- Melting Point Analysis : Compare observed mp (literature ~120–125°C) with deviations indicating impurities.

- GC-MS : Identify volatile byproducts (e.g., unreacted starting materials) using a DB-5 column (70–300°C ramp) .

- Elemental Analysis (EA) : Confirm C, H, N, S, Cl percentages within ±0.3% of theoretical values.

- Karl Fischer Titration : Quantify residual moisture (<0.1% w/w) to ensure anhydrous conditions .

Advanced: What mechanistic insights explain the dichlorophenyl group’s electronic effects on reactivity?

Methodological Answer:

- Electrostatic Potential Maps : Generate maps (via Multiwfn) to visualize electron-deficient regions at the sulfonyl chloride group, enhancing electrophilicity.

- NBO Analysis : Calculate charge distribution to show how 3,4-dichloro substituents withdraw electron density via resonance/induction.

- Comparative Kinetics : Benchmark reaction rates against mono-chlorinated or non-halogenated analogues to isolate steric vs. electronic effects.

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats. Work in a fume hood to avoid HCl fumes .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.

- First Aid : For skin contact, rinse immediately with water (15 min) and seek medical attention if irritation persists .

Advanced: How to analyze decomposition pathways under oxidative or hydrolytic stress?

Methodological Answer:

- LC-QTOF-MS : Identify degradation products (e.g., sulfonic acids) via high-resolution fragmentation patterns.

- Forced Degradation : Expose to HO (3% v/v, 40°C) or acidic/alkaline conditions (pH 1–13) and monitor via HPLC .

- Isotope Labeling : Use S-labeled compounds to track sulfur oxidation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.